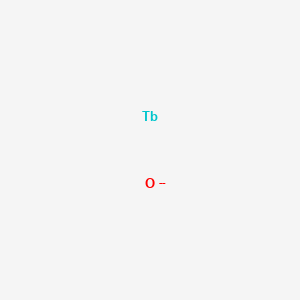

Oxygen(2-);terbium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxygen(2-);terbium, also known as terbium oxide, is a compound consisting of terbium and oxygen. Terbium is a rare earth element with the atomic number 65 and is part of the lanthanide series. It is a silvery-white, malleable, and ductile metal that is never found in nature as a free element but is contained in many minerals, including cerite, gadolinite, monazite, xenotime, and euxenite . Terbium oxide is commonly used in various applications due to its unique luminescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terbium oxide can be synthesized through several methods, including the decomposition of terbium compounds such as terbium hydroxide, terbium oxalate, and terbium p-aminobenzoate. One common method involves the thermal decomposition of terbium nitrate, which releases oxygen and forms terbium oxide .

Industrial Production Methods: In industrial settings, terbium oxide is often produced by reacting terbium metal with oxygen at high temperatures. Another method involves the reduction of terbium(III,IV) oxide with hydrogen at elevated temperatures to obtain terbium(III) oxide .

Types of Reactions:

- Terbium metal readily oxidizes in the presence of oxygen to form terbium oxide. The reaction can be represented as:

Oxidation: 8Tb+7O2→2Tb4O7

Properties

IUPAC Name |

oxygen(2-);terbium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O.Tb/q-2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKWPPBTGZBDMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

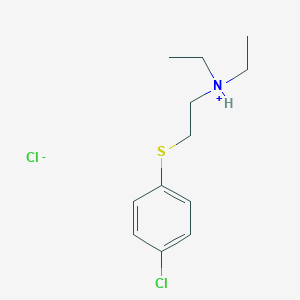

[O-2].[Tb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OTb-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.925 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12738-76-0 |

Source

|

| Record name | Terbium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012738760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)